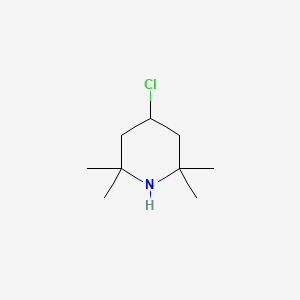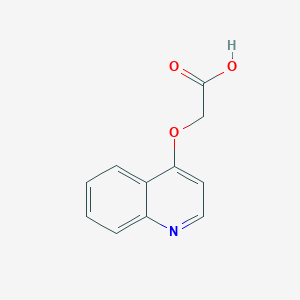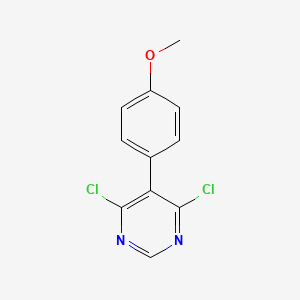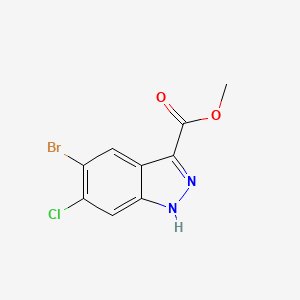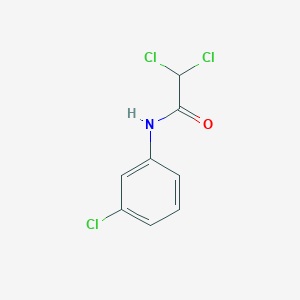
1-Dodecanamine, 3,7,11-trimethyl-
Descripción general
Descripción
1-Dodecanamine, 3,7,11-trimethyl- is an organic compound with the molecular formula C15H33N. It is a derivative of dodecanamine, characterized by the presence of three methyl groups at the 3rd, 7th, and 11th positions of the dodecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, 3,7,11-trimethyl- can be synthesized through several methods. One common approach involves the alkylation of dodecanamine with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to introduce the methyl groups.
Industrial Production Methods: In industrial settings, the production of 1-Dodecanamine, 3,7,11-trimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecanamine, 3,7,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert the amine to an alkane or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products:
Oxidation: Nitro-dodecane derivatives.
Reduction: Dodecane or other reduced hydrocarbons.
Substitution: Alkylated or acylated dodecanamine derivatives.
Aplicaciones Científicas De Investigación
1-Dodecanamine, 3,7,11-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in the formulation of biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Dodecanamine, 3,7,11-trimethyl- involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
1-Dodecanol, 3,7,11-trimethyl-: A fatty alcohol with similar structural features but different functional groups.
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-: A triene alcohol with similar chain length and methyl substitutions.
Uniqueness: 1-Dodecanamine, 3,7,11-trimethyl- is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and triene counterparts. The presence of the amine group allows for a broader range of chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
3,7,11-trimethyldodecan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-15H,5-12,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJKZCYRWUOLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595040 | |
| Record name | 3,7,11-Trimethyldodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149599-88-2 | |
| Record name | 3,7,11-Trimethyldodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride](/img/structure/B3047852.png)
![3-methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3047853.png)

![Methyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3047855.png)

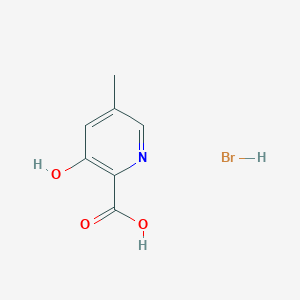
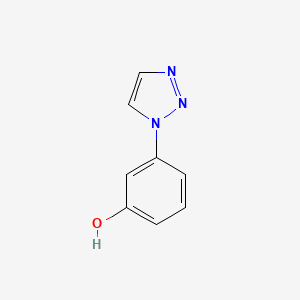
![8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B3047863.png)
